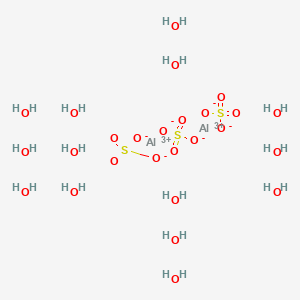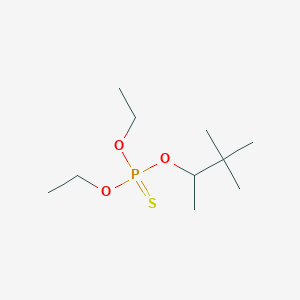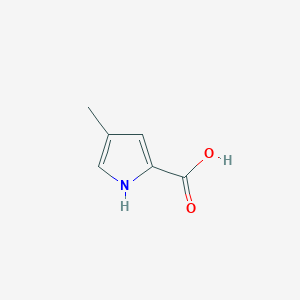
3-Bromo-4-methylpyridin-2-ol
Overview
Description
3-Bromo-4-methylpyridin-2-ol (3-Br-4-Me-Pyr-2-ol) is a chemical compound belonging to the pyridin-2-ol family of compounds. It is an important intermediate in the production of a variety of organic compounds, including pharmaceuticals and agrochemicals. 3-Br-4-Me-Pyr-2-ol has been studied extensively for its potential applications in the synthesis of a variety of compounds, as well as its biochemical and physiological effects.
Scientific Research Applications
Overview
3-Bromo-4-methylpyridin-2-ol is a chemical compound that, while not directly highlighted in the available literature, is closely related to various brominated compounds and heteroaromatic compounds studied for their diverse scientific applications. These include applications in medicinal chemistry, organic synthesis, and material science. Below, we discuss relevant findings from research on analogous compounds that suggest potential applications for this compound.
Medicinal Chemistry and Pharmacology
Brominated compounds have been extensively studied for their pharmacological potentials. For instance, 3-bromopyruvate (3-BP) exhibits remarkable efficacy in inhibiting glycolysis, showing tumor specificity and efficacy in eradicating tumors in animal studies due to a combination of glycolytic and mitochondrial targets, as well as effects on the tumor microenvironment (Shoshan, 2012). Similarly, hydroxypyridinone complexes with aluminum demonstrate efficient chelation, suggesting potential medical uses in detoxification or treatment of conditions related to metal ion imbalances (Santos, 2002).
Organic Synthesis and Catalysis
The role of brominated and pyridine derivatives in organic synthesis is significant, facilitating the creation of complex molecules. A review on the metallation of π-deficient heteroaromatic compounds, including pyridine derivatives, outlines their importance in regioselective synthesis, suggesting that this compound could serve as a precursor or intermediate in the synthesis of more complex molecules (Marsais & Quéguiner, 1983).
Photocatalysis and Material Science
Studies on photocatalysts highlight the utility of heteroaromatic compounds in environmental and energy applications. For example, g-C3N4-based photocatalysts are noted for their ability to drive various reduction and oxidation reactions under light irradiation, which could imply potential applications for structurally similar compounds like this compound in photocatalytic processes (Wen et al., 2017).
Environmental Science
Brominated flame retardants, including novel brominated compounds, are of environmental concern due to their persistence and potential for bioaccumulation. Research into their occurrence, fate, and effects in indoor environments and ecosystems suggests a growing need to understand the environmental impact of such compounds, including those structurally related to this compound (Zuiderveen et al., 2020).
Safety and Hazards
The safety information available indicates that “3-Bromo-4-methylpyridin-2-ol” is a compound that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
3-bromo-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRFLSCTQJTMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541473 | |
| Record name | 3-Bromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-59-7 | |
| Record name | 3-Bromo-4-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-methylpyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)








